molecular formula C9H9ClO3 B3034818 3-(4-Chlorophenyl)-2-hydroxypropionic acid CAS No. 23434-95-9

3-(4-Chlorophenyl)-2-hydroxypropionic acid

Cat. No.: B3034818
CAS No.: 23434-95-9
M. Wt: 200.62 g/mol
InChI Key: HWVHXAYPEXNZSZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-hydroxypropionic acid is an organic compound with a molecular formula of C9H9ClO3 It is a derivative of propionic acid, where the hydrogen atom at the second carbon is replaced by a hydroxyl group and the hydrogen atom at the third carbon is replaced by a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-hydroxypropionic acid can be achieved through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include the use of a strong base such as sodium hydroxide and heating to facilitate the decarboxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-chlorocinnamic acid, followed by oxidation to introduce the hydroxyl group at the second carbon. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-hydroxypropionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: The major products include 3-(4-Chlorophenyl)-2-oxopropionic acid and 3-(4-Chlorophenyl)-2-carboxypropionic acid.

    Reduction: The major product is 3-(4-Chlorophenyl)-2-hydroxypropanol.

    Substitution: The major products depend on the substituent introduced, such as 3-(4-Methoxyphenyl)-2-hydroxypropionic acid.

Scientific Research Applications

3-(4-Chlorophenyl)-2-hydroxypropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 4-chlorophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid
  • 3-(4-Chlorophenyl)-2-oxopropionic acid
  • 3-(4-Methoxyphenyl)-2-hydroxypropionic acid

Uniqueness

3-(4-Chlorophenyl)-2-hydroxypropionic acid is unique due to the presence of both the hydroxyl group and the 4-chlorophenyl group, which confer specific chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVHXAYPEXNZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279823
Record name 4-Chloro-α-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23434-95-9
Record name 4-Chloro-α-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23434-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-2-hydroxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into 15.00 g β-(4-chlorophenyl)pyruvic acid, 98.00 g Zn(Hg), 219 mL of 2.5 mol·L1 hydrochloric acid and 35 mL THF solution were added, heated for refluxed for 10 h. After the filtration was performed when the reaction mixture was hot, the filtrate was concentrated to reach 80 mL and stood overnight. After sucking filtration, washing, drying and recrystallizing in boiling-water, a white floccular crystal was obtained in a yield of 64.0%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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